molecular formula C10H11BrN2 B2430527 7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine CAS No. 2309445-80-3

7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine

Cat. No.: B2430527
CAS No.: 2309445-80-3
M. Wt: 239.116
InChI Key: LGZGKXVVQUWIFY-UHFFFAOYSA-N
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Description

7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine: is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is notable for its unique structure, which includes a bromine atom at the 7th position, an ethyl group at the 1st position, and a methyl group at the 3rd position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine typically involves a multi-step process. One common method includes:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with various nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Major Products Formed:

    Substituted Pyrrolo[1,2-a]pyrazines: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidized or Reduced Derivatives: Products with altered oxidation states of the nitrogen atoms.

Scientific Research Applications

Chemistry: : 7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: : The compound has potential applications in the study of biological systems due to its ability to interact with various biomolecules. It can be used in the design of probes and sensors for detecting biological targets.

Medicine: : Research is ongoing to explore the potential therapeutic applications of this compound. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.

Industry: : The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, which are valuable in various industrial applications.

Mechanism of Action

The exact mechanism of action of 7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with molecular targets through its heterocyclic structure. The bromine atom and the nitrogen atoms in the pyrazine ring may play key roles in binding to specific proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methylpyrrolo[1,2-a]pyrazine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    7-Bromo-1-methylpyrrolo[1,2-a]pyrazine: Lacks the ethyl group, which may affect its solubility and interaction with biological targets.

    7-Bromo-1-ethylpyrrolo[1,2-a]pyrazine: Lacks the methyl group, which may influence its chemical stability and reactivity.

Uniqueness: : 7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine is unique due to the presence of both an ethyl and a methyl group along with a bromine atom. This combination of substituents can significantly influence its chemical properties, reactivity, and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-3-9-10-4-8(11)6-13(10)5-7(2)12-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZGKXVVQUWIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN2C1=CC(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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